1,2,3-Trimethoxy-5-nitrobenzene
Overview
Description
1,2,3-Trimethoxy-5-nitrobenzene is a chemical compound with the molecular formula C9H11NO5 . It is used for research and development purposes .
Synthesis Analysis
The synthesis process of 1,2,3-Trimethoxybenzene includes throwing pyrogallol, water, and tetrabutyl ammonium bromide into a reactor, dropping dimethyl sulfate and industrial liquid alkali, lowering the temperature to 20°C for crystallization, and centrifugally dewatering after finishing crystallization to obtain the coarse product .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with three methoxy groups and one nitro group .Chemical Reactions Analysis
The reaction of this compound with mixtures of nitrous and nitric acids occurs under conditions in which reactions with either acid alone are negligibly slow . The reaction in sulfuric acid of this compound with mixtures of nitrous and nitric acids has the limiting kinetic form zeroth-order in nitric acid .Physical and Chemical Properties Analysis
This compound has a molecular weight of 213.19 . More detailed physical and chemical properties like melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications
Synthesis and Structural Analysis
1,2,3-Trimethoxy-5-nitrobenzene serves as a critical compound in the synthesis of various chemicals and pharmaceutical agents. A study demonstrated how biofield energy treatment could significantly alter the physical, thermal, and spectral properties of this compound, hinting at its potential as an intermediate in organic compound synthesis. The treatment led to a notable increase in crystallite size and changes in melting temperature, thermal stability, and bond frequencies (Trivedi et al., 2015).
Furthermore, the compound plays a crucial role in the preparation of anticancer agents such as aminocombretastatins. Its synthesis through a modified Wittig reaction has been documented, emphasizing its importance as an intermediate for these significant pharmaceutical compounds (Gerova et al., 2016).
Medicinal Chemistry and Drug Synthesis
The compound's derivatives, notably nitro derivatives of naturally occurring β-Asarone, have shown promising cytotoxic activity against various human cancer cell lines. This highlights its significance in the realm of medicinal chemistry and its potential for developing new anticancer drugs (Shenvi et al., 2014).
In the pursuit of synthesizing new pharmaceuticals, the isotopic abundance ratio analysis of 1,2,3-Trimethoxybenzene (TMB) after biofield energy treatment has provided insights into the possible changed isotope effects, suggesting its role in developing novel chemicals and pharmaceuticals through kinetic isotope effects (Trivedi et al., 2016).
Environmental Applications
The degradation of nitrobenzene, a major environmental pollutant, is a challenging process. Research has shown that zerovalent iron can effectively reduce nitrobenzene to aniline in synthetic wastewater, indicating the potential environmental applications of compounds related to this compound in pollution control and wastewater treatment (Mantha et al., 2001).
Mechanism of Action
Mode of Action
The mode of action of 1,2,3-Trimethoxy-5-nitrobenzene involves a reaction with nitric acid, catalyzed by NO+. This reaction occurs under conditions where reactions with either acid alone are negligibly slow . The reaction follows an electron-transfer mechanism consistent with NO+ catalysis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of nitric acid and NO+ significantly enhances its reactivity . Additionally, the compound should be stored in a cool, dry, well-ventilated place, away from fire and high temperatures .
Safety and Hazards
Biochemical Analysis
Cellular Effects
Nitrobenzene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s known that nitrobenzene derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently unavailable .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
Properties
IUPAC Name |
1,2,3-trimethoxy-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXMMBPRQGKMSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285951 | |
Record name | 1,2,3-Trimethoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-90-0 | |
Record name | NSC43302 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43302 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-Trimethoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00285951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1,2,3-trimethoxy-5-nitro- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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